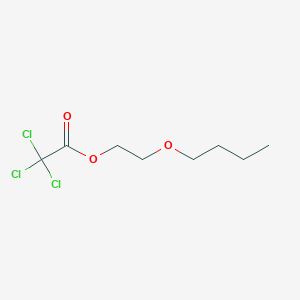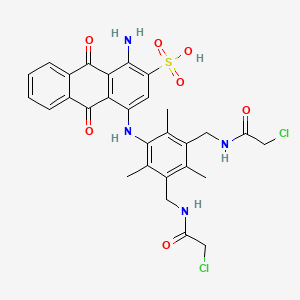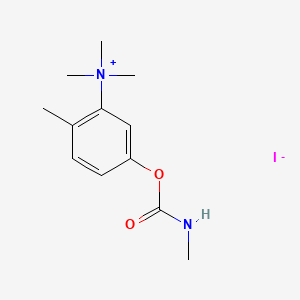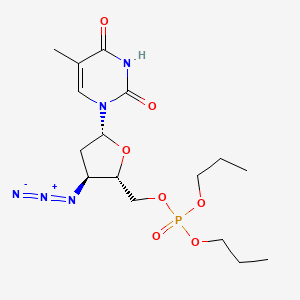
2,9-Dinitrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dinitrophenanthrene is a nitro-aromatic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two nitro groups attached to the 2nd and 9th positions of the phenanthrene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dinitrophenanthrene typically involves the nitration of phenanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,9-Dinitrophenanthrene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,9-Diaminophenanthrene.
Oxidation: Phenanthrenequinone derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
2,9-Dinitrophenanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It can also serve as a model compound for studying the reactivity of nitro-aromatic compounds.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its aromatic structure and reactivity.
作用機序
The mechanism by which 2,9-Dinitrophenanthrene exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro groups are converted to amino groups through the transfer of electrons and protons. In nucleophilic substitution reactions, the nitro groups act as leaving groups, allowing nucleophiles to attack the aromatic ring. The molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
2,7-Dinitrophenanthrene: Another nitro-aromatic compound with nitro groups at the 2nd and 7th positions.
9-Nitrophenanthrene: A mono-nitro derivative with a single nitro group at the 9th position.
2-Nitrofluorene: A nitro-aromatic compound with a similar structure but different ring system.
Uniqueness: 2,9-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which can influence its chemical reactivity and potential applications. The presence of two nitro groups can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to mono-nitro derivatives.
特性
CAS番号 |
159092-70-3 |
|---|---|
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC名 |
2,9-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-11-9(7-10)8-14(16(19)20)13-4-2-1-3-12(11)13/h1-8H |
InChIキー |
NOWPFVNMHCCFKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


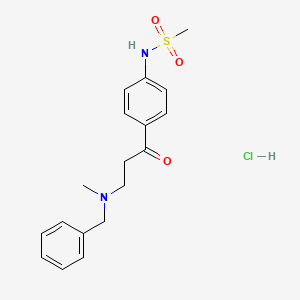

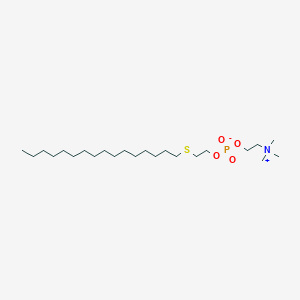
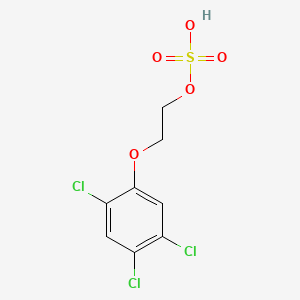
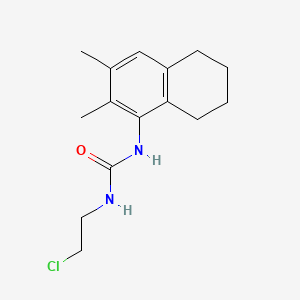

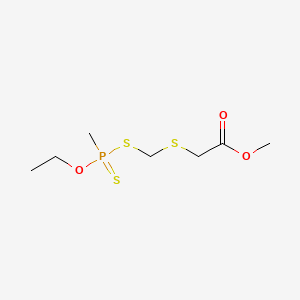
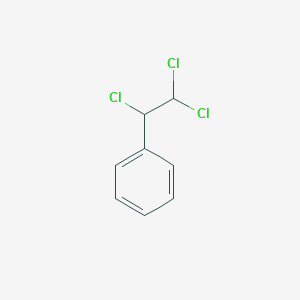
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
